2,3-Dimercaptosuccinic acid

描述

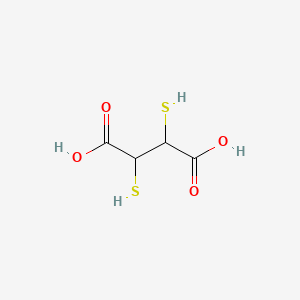

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-bis(sulfanyl)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTRVOBWPAIOHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)S)(C(=O)O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

304-55-2 (Parent) |

Source

|

| Record name | Dimercaptosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10859324 |

Source

|

| Record name | 2,3-Dimercaptobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.43e+00 g/L |

Source

|

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2418-14-6, 304-55-2 |

Source

|

| Record name | Dimercaptosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimercaptosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimercaptosuccinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Dimercaptosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-dimercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimercaptobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimercaptosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193 °C |

Source

|

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Trajectories and Foundational Research of 2,3 Dimercaptosuccinic Acid in Chemical Biology

Early Investigations and Identification of 2,3-Dimercaptosuccinic Acid as a Chelating Agent

The journey of this compound (DMSA) in the realm of chemical biology began with its synthesis and initial investigations into its properties as a chelating agent. A pivotal moment in its history was the recognition of its potential as an antidote for heavy metal poisoning. Initial studies, conducted around four decades ago, identified DMSA as an effective agent against the toxic effects of heavy metals. nih.gov This discovery was a significant advancement, building upon the earlier development of dimercaprol (B125519) (British Anti-Lewisite or BAL), an organic dithiol compound created during World War II as an antidote to the arsenic-based chemical weapon, Lewisite. nih.gov

DMSA, a dithiol compound and an analogue of dimercaprol, was developed in the 1960s as a less toxic alternative to BAL. nih.govwikipedia.org Its water-soluble nature and oral availability gave it a distinct advantage over its predecessor. nih.govaltmedrev.com The foundational research demonstrated that the two sulfhydryl groups within the DMSA molecule could effectively bind to metals, forming a stable, water-soluble chelate that could then be excreted from the body through urine. taylorandfrancis.com This mechanism of action, where DMSA sequesters metal ions from enzyme systems, thereby restoring their function, laid the groundwork for its subsequent development and use. taylorandfrancis.com Early experiments in animal models, such as rats, confirmed that DMSA effectively increased the urinary excretion of lead and could also mobilize other heavy metals. annualreviews.orgnih.gov

Evolution of Research Paradigms and Academic Contributions

The evolution of research on DMSA has been marked by a shift from its initial identification as a simple antidote to a more nuanced understanding of its chemical and biological properties. Academic contributions have been central to this progression, with researchers delving into its efficacy, mechanism of action, and potential applications beyond its initial scope.

A significant paradigm shift occurred with the realization that DMSA, a water-soluble analog of BAL, offered a higher therapeutic index and fewer side effects. Research led by Aposhian and colleagues was instrumental in demonstrating that DMSA was not only less toxic than BAL but also highly effective in treating acute arsenic poisoning and reversing the inhibitory effects of arsenite on key enzymes like pyruvate (B1213749) dehydrogenase.

Academic institutions have played a crucial role in elucidating the pharmacological profile of DMSA. Studies have explored its hydrophilic nature, which allows for considerable absorption in the gastrointestinal tract, making oral administration feasible. nih.gov Furthermore, research has investigated the metabolism of DMSA, identifying its mixed disulfides with L-cysteine in human urine, which provided deeper insights into its biological fate. altmedrev.com

The scope of DMSA research has also expanded to include its use in diagnostic imaging. When radiolabeled with technetium-99m (99mTc-DMSA), it has become a valuable tool in nuclear medicine for renal cortical scintigraphy, allowing for the sensitive detection of parenchymal damage in the kidneys. ajronline.orgmdpi.com This dual role as both a therapeutic and diagnostic agent highlights the evolving research paradigms surrounding this versatile compound.

Global Research Contributions and Discovery Timelines

The development and understanding of DMSA have been a global effort, with significant contributions from researchers across different continents over several decades.

While initial studies in the West identified its potential, DMSA was extensively studied for over two decades in the People's Republic of China, Japan, and the former Soviet Union before gaining widespread attention in Europe and the United States in the mid-1970s. nih.gov Chinese scientists in 1957 were the first to report its effectiveness as an antidote for heavy metal poisoning, particularly for treating antimony poisoning. annualreviews.orgwikipedia.org In 1962, researchers in the Soviet Union reported the successful treatment of chronic lead poisoning with DMSA. annualreviews.org

The timeline below highlights key milestones in the global research and discovery of DMSA:

| Timeline | Key Research Contribution/Discovery | Contributing Region/Country |

| 1950s | Development of DMSA as a water-soluble, less toxic alternative to BAL. taylorandfrancis.com | Soviet Union, China |

| 1957 | First report on the effectiveness of DMSA as an antidote for heavy metal poisoning (antimony). annualreviews.orgwikipedia.org | China |

| 1960s | Modification of BAL into meso-2,3-dimercaptosuccinic acid (DMSA). nih.govwikipedia.org | Global |

| 1962 | First demonstration of the protective effect of DMSA in animal poisoning with arsenic and mercury. wikipedia.org | Soviet Union |

| 1965 | Chinese studies confirm the efficacy of DMSA in occupational lead poisoning. annualreviews.org | China |

| Mid-1970s | "Rediscovery" and increased study of DMSA in Europe and the United States. nih.gov | Europe, United States |

| 1980s | Recognition and use of DMSA begin in the United States and Europe. researchgate.net | United States, Europe |

| 1991 | The U.S. Food and Drug Administration (FDA) grants approval for DMSA for the treatment of lead poisoning in children. wikipedia.orgnih.gov | United States |

This global and staggered timeline of discovery and research underscores the compound's significance across different scientific communities and its gradual integration into mainstream medical practice worldwide.

Current Research Landscape and Strategic Directions for this compound Studies

The current research landscape for DMSA is characterized by efforts to enhance its efficacy, explore new applications, and develop novel derivatives. Strategic directions are focused on overcoming the limitations of DMSA and expanding its therapeutic and diagnostic potential.

One major area of current research is the development of DMSA analogues with improved properties. For instance, monoisoamyl DMSA (MiADMSA), a lipophilic analogue, has shown promise in treating chronic arsenic poisoning due to its ability to penetrate cells, a limitation of the extracellularly acting DMSA. nih.govacs.org Research is also exploring combination therapies, such as the co-administration of DMSA with antioxidants or other chelating agents, to enhance its therapeutic effects. acs.orgtaylorandfrancis.com

In the diagnostic arena, research continues to refine the use of 99mTc-DMSA scintigraphy. Studies are comparing the efficacy of different imaging techniques, such as SPECT versus planar imaging, to improve the accuracy of diagnosing renal cortical defects. ajronline.orgmdpi.comviamedica.pl Furthermore, the development of deep learning algorithms to analyze 99mTc-DMSA renal scan images is being explored to predict clinical outcomes, such as recurrent urinary tract infections in pediatric patients. mdpi.com

Future perspectives also include the application of nanotechnology, with the development of nano-forms of DMSA and its analogues to improve drug delivery and efficacy. acs.org The transition from single-photon-emitting radionuclides to positron-emission tomography (PET) radiotracers for renal imaging is another emerging trend, which could offer higher resolution and more detailed functional information. nih.gov Researchers are also investigating the potential of replacing DMSA scans with non-invasive and radiation-free methods like quick renal MRI for specific diagnostic questions in pediatric patients. clinicaltrials.gov

Chelation Chemistry and Ligand Interaction Mechanisms of 2,3 Dimercaptosuccinic Acid

Fundamental Principles of Metal-Ligand Coordination in 2,3-Dimercaptosuccinic Acid Complexes

This compound (DMSA) is a chelating agent recognized for its efficacy in binding heavy metals. The core of its function lies in the specific chemical interactions between its functional groups and metal ions. The molecular architecture of DMSA, which includes two sulfhydryl groups and two carboxylate groups, facilitates the formation of stable ring structures with metal cations, a process central to its chelating action.

Role of Sulfhydryl Groups in Metal Binding

The primary binding sites for heavy metals on the DMSA molecule are its two sulfhydryl (-SH) groups. patsnap.comcabidigitallibrary.org These thiol groups are classified as soft bases under the Hard and Soft Acids and Bases (HSAB) theory, giving them a strong affinity for soft acid metal ions such as lead (Pb²⁺), mercury (Hg²⁺), and arsenic (As³⁺). wikipedia.orgjcimcr.org The sulfur atoms within these groups are highly polarizable and readily form strong, stable covalent bonds with these heavy metals. rockridgepharmacy.com This interaction leads to the formation of a thermodynamically stable five-membered chelate ring with the metal ion. rockridgepharmacy.comtaylorandfrancis.com The deprotonation of the sulfhydryl groups to form thiolate anions (S⁻) further enhances their potency as nucleophiles for metal binding.

Contributions of Carboxylate Groups to Complex Formation

While the sulfhydryl groups are the principal actors in metal binding, the two carboxylate (-COOH) groups also contribute significantly to the formation and characteristics of the resulting metal-DMSA complexes. wisc.edunih.gov As hard bases, these carboxylate groups can coordinate with metal ions, particularly those that are harder acids or can accommodate higher coordination numbers. rsc.org This involvement can result in the formation of more intricate and stable polynuclear or polymeric structures with the metal. nih.gov A crucial role of the carboxylate groups is to increase the water solubility of the metal-DMSA chelate, a key feature for its detoxification mechanism. patsnap.comtaylorandfrancis.comtaylorandfrancis.com

Stereoisomerism and Chelation Efficacy (e.g., Meso- vs. DL-2,3-Dimercaptosuccinic Acid)

This compound has three stereoisomers: the meso form and a pair of enantiomers (D- and L-DMSA), which together constitute the racemic mixture (DL-DMSA). wikipedia.org The spatial arrangement of the functional groups in these isomers has a marked impact on their effectiveness as chelating agents. The meso-DMSA isomer is widely regarded as the most effective form for chelating heavy metals like lead and mercury. patsnap.comresearchgate.net In meso-DMSA, the sulfhydryl and carboxylate groups are positioned in an anti-conformation, which is considered optimal for creating a stable five-membered chelate ring with a metal ion. In contrast, the DL-isomers possess a different three-dimensional structure that may lead to the formation of less stable metal complexes. nih.govzhangqiaokeyan.com Consequently, meso-DMSA has become the preferred isomer for clinical applications. patsnap.comnih.gov However, some research suggests that rac-DMSA may be more effective in reducing lead levels in certain tissues. researchgate.netnih.gov

Molecular Mechanisms of Metal Detoxification by this compound

The therapeutic effect of DMSA in the context of heavy metal poisoning is a direct result of its chelation chemistry, which enables the removal of toxic metal ions from the body. rockridgepharmacy.com

Displacement of Metal Ions from Enzyme Systems

Heavy metals exert their toxic effects largely by binding to the sulfhydryl groups of critical enzymes, thereby inhibiting their function. jcimcr.orgnih.gov DMSA works by displacing these metal ions from their enzymatic binding sites. taylorandfrancis.comtaylorandfrancis.com Due to its strong affinity for these metals, DMSA outcompetes the sulfhydryl groups of enzymes, leading to the formation of a more thermodynamically stable metal-DMSA complex. taylorandfrancis.com This competitive binding mobilizes the metal from both intracellular and extracellular locations, which helps to restore the function of inhibited enzymes and reduce cellular damage. taylorandfrancis.comtaylorandfrancis.comjcimcr.org

Formation of Stable, Water-Soluble Metal-2,3-Dimercaptosuccinic Acid Chelates

A cornerstone of DMSA's detoxification mechanism is its ability to form stable, water-soluble chelates with heavy metals. taylorandfrancis.comtaylorandfrancis.com The robust bonds between DMSA's sulfhydryl groups and the metal ion ensure that the metal remains securely bound within the chelate. rockridgepharmacy.com The hydrophilic nature of the carboxylate groups confers high water solubility to the entire complex. patsnap.comtaylorandfrancis.com This property is essential for the efficient renal excretion of the chelated metal. The kidneys can readily filter these water-soluble complexes from the blood and eliminate them through urine, thus effectively clearing the toxic metal from the body. patsnap.comrockridgepharmacy.com The stability of the chelate is critical to prevent the premature release of the metal ion back into the system before it can be excreted.

Interactive Data Tables

Properties of DMSA Stereoisomers

| Property | Meso-DMSA | DL-DMSA (racemic) |

|---|---|---|

| Common Use | Preferred for chelation therapy. patsnap.comnih.gov | Studied for potential advantages in specific scenarios. researchgate.netnih.gov |

| Conformation | Anti-conformation of functional groups. | Different spatial orientation of functional groups. nih.govzhangqiaokeyan.com |

| Solubility | Sparingly soluble. annualreviews.org | More soluble in certain organic solvents. researchgate.net |

Metal-DMSA Complex Characteristics

| Characteristic | Description |

|---|---|

| Primary Binding Groups | Sulfhydryl (-SH) groups. patsnap.comrockridgepharmacy.com |

| Secondary Binding Groups | Carboxylate (-COOH) groups. wisc.edunih.gov |

| Resulting Complex | Stable, water-soluble chelate. taylorandfrancis.comtaylorandfrancis.com |

| Excretion Pathway | Primarily renal (urine). patsnap.comrockridgepharmacy.com |

Specific Metal Ion Complexation Studies with this compound

Meso-2,3-dimercaptosuccinic acid (DMSA) is a water-soluble, dithiol compound recognized for its capacity to form stable complexes with a variety of heavy metal ions. patsnap.comwikipedia.orgresearchgate.net Its primary mechanism of action involves its two sulfhydryl (-SH) groups, which have a high affinity for binding with soft heavy metals like lead, mercury, and arsenic. patsnap.comwikipedia.org This binding sequesters the metal ions into a chelate complex, which is more water-soluble than the free metal, facilitating its excretion from the body, primarily through the kidneys. patsnap.com The interaction can occur through both thiol groups or a combination of one thiol and one carboxyl group.

Lead (Pb) Chelation Research

Research has established DMSA as an effective oral chelating agent for lead (Pb) poisoning. consultant360.comui.ac.id The sulfhydryl groups on the DMSA molecule form strong, stable complexes with Pb²⁺ ions, which are then excreted. patsnap.comwikipedia.org Studies in animal models have shown that DMSA effectively mobilizes lead from soft tissues, such as the blood, brain, and kidneys, though it does not appear to remove lead from bone. nih.gov

Clinical research and case studies have demonstrated significant reductions in blood lead levels following DMSA administration.

A retrospective study of lead-poisoned children in Nigeria found that each course of oral DMSA was associated with an average reduction to 75% of the pre-course blood lead level. consultant360.com

A case study on an adult patient showed a reduction in blood lead concentration from 75 µg/dL to 21.8 µg/dL after a five-day course. koreamed.org

Comparative studies suggest DMSA and another chelator, ethylenediaminetetraacetic acid (EDTA), may access different lead storage sites in the body. nih.gov For instance, blood lead levels are a strong predictor of EDTA-chelatable lead, whereas urinary aminolevulinic acid (ALAU) is more closely associated with DMSA-chelatable lead. nih.gov

The following table summarizes key research findings on DMSA's efficacy in lead chelation.

| Study Type | Subject | Key Finding | Reference |

|---|---|---|---|

| Retrospective Study | 1156 lead-poisoned children | Each course of DMSA lowered blood lead levels to an average of 74.5% of the pre-treatment level. | consultant360.com |

| Animal Study (Rats) | Lead-exposed rats | DMSA mobilized lead from soft tissues (blood, brain, kidney) but not from femur (bone). | nih.gov |

| Clinical Study | 34 male lead workers | Urinary lead excretion peaked two hours after DMSA administration, with cumulative excretion plateauing at six to eight hours. | nih.gov |

| Case Study | Adult male | Blood lead level decreased from 75 µg/dL to 21.8 µg/dL after 5 days of DMSA. | koreamed.org |

| Evidence-Based Review | Patients with lead poisoning | DMSA can be administered orally and effectively reduces blood lead levels and symptoms of lead poisoning. | ui.ac.id |

Mercury (Hg) Chelation Research

The interaction between DMSA and mercury is complex and differs based on the form of mercury. DMSA is used for both inorganic and organic mercury poisoning. medscape.comcshp.ca Its hydrophilic nature allows it to chelate mercury, forming complexes that are primarily excreted in the urine. cshp.canih.gov

DMSA is also effective in chelating organic mercury, specifically methylmercury (B97897). medscape.comcshp.ca Animal studies have shown that DMSA can promote the excretion of methylmercury from brain tissues. cshp.ca Research in pregnant rats exposed to methylmercury demonstrated that DMSA was capable of extracting mercuric ions from both placental and fetal tissues, reducing the mercury burden in the fetal liver and brain. nih.gov This indicates that DMSA can cross biological barriers to chelate mercury that has distributed to various tissues.

Theoretical and spectroscopic studies provide insight into why DMSA's chelation of mercuric ions is considered suboptimal. stanford.eduacs.org

Coordination Geometry: The Hg²⁺ ion strongly prefers a two-coordinate, linear arrangement with thiol donors, with an optimal Hg-S bond distance of approximately 2.35 Å. stanford.edu

Structural Mismatch: For a chelator to form a stable, unstrained ring with a single mercury atom, its sulfur donors would need to be separated by roughly twice the optimal bond distance (around 4.7 Å). stanford.edu

DMSA Limitations: The molecular structure of DMSA does not allow its two sulfhydryl groups to achieve this ideal separation. As a result, it cannot form a simple, stable chelate ring with one Hg²⁺ ion without significant molecular strain. stanford.eduacs.org

Alternative Complexes: This structural mismatch means that instead of forming a true chelate, the interaction likely results in oligomeric or polymeric complexes where one DMSA molecule might bind to two different mercury atoms, or two DMSA molecules bind to one mercury atom. stanford.eduresearchgate.net

This theoretical framework explains the experimental observations from X-ray absorption spectroscopy and suggests that while DMSA is clinically effective to a degree, it is not perfectly optimized for mercury chelation. stanford.eduacs.org

Methylmercury Chelation

Arsenic (As) Chelation Research

DMSA is recognized as an effective chelating agent for arsenic, particularly for the trivalent form (AsIII). stanford.eduresearchgate.netnih.gov The mechanism involves the two sulfhydryl groups of DMSA binding to an arsenic atom to form a stable, five-membered ring complex. stanford.edu This chelation is a key reason for its therapeutic use in cases of acute arsenic poisoning. nih.gov

Key research findings include:

DMSA is effective when administered promptly after acute exposure to arsenic and, unlike the older chelator British Anti-Lewisite (BAL), does not redistribute arsenic to the brain. nih.gov

Animal studies have shown that DMSA can significantly deplete arsenic from the body and reverse biochemical alterations caused by chronic arsenic exposure. cellmolbiol.org

A significant limitation of DMSA is its extracellular distribution due to its hydrophilic nature, which makes it less effective in cases of chronic arsenic poisoning where the metalloid is sequestered intracellularly. researchgate.netnih.govacs.org This has spurred research into more lipophilic DMSA analogues, such as Monoisoamyl this compound (MiADMSA), to improve cellular penetration. researchgate.netnih.gov

The following table summarizes the binding characteristics of DMSA with lead, mercury, and arsenic.

| Metal Ion | Primary Species Chelated | Binding Site | Complexation Details | References |

|---|---|---|---|---|

| Lead (Pb) | Pb²⁺ | Two sulfhydryl groups | Forms a stable complex, mobilizing lead from soft tissues for urinary excretion. | patsnap.com, wikipedia.org, nih.gov |

| Mercury (Hg) | Hg²⁺, Methylmercury | Two sulfhydryl groups | Considered suboptimal for Hg²⁺ due to a structural mismatch with mercury's preferred linear coordination. Effective for methylmercury. | stanford.edu, acs.org, cshp.ca |

| Arsenic (As) | As³⁺ | Two sulfhydryl groups | Forms a stable five-membered ring. Effective for acute poisoning but limited in chronic cases due to extracellular distribution. | stanford.edu, nih.gov, researchgate.net |

Cadmium (Cd) Chelation Research

This compound (DMSA) is a well-established chelating agent that has been investigated for its ability to bind with cadmium (Cd). mdpi.com The interaction between DMSA and cadmium is primarily through the thiol groups, which have a high affinity for soft metal ions like Cd(II). researchgate.netmdpi.com

Research has shown that DMSA can form stable complexes with cadmium. mdpi.comresearchgate.net Studies using potentiometric titrations have helped determine the formation constants of various cadmium-DMSA chelates. nih.gov At a physiological pH of 7.4, the main species present in a solution of meso-DMSA and cadmium is the CdL complex, with a smaller amount of the HCdL complex. nih.gov In contrast, with rac-DMSA, the predominant species is HCdL at low ligand concentrations, shifting to CdL2 at higher concentrations. nih.gov Both stereoisomers can completely chelate cadmium at pH 7.4 when present in sufficient amounts. nih.gov However, at a lower pH of around 5.5, which is relevant to the kidneys, a significant amount of free cadmium may exist if the DMSA concentration is not high enough. nih.gov

In vivo studies in rats have explored the effectiveness of both meso- and rac-DMSA in mobilizing cadmium. researchgate.net Research indicated that both forms of DMSA led to a reduction in the whole-body retention of cadmium, with rac-DMSA showing slightly greater efficiency. researchgate.net Specifically, rac-DMSA was more effective at reducing cadmium levels in the kidneys. researchgate.net

The development of DMSA-functionalized materials has also been explored for cadmium removal. For instance, a novel material synthesized by modifying zinc oxide with polydopamine and then DMSA (DMSA/PDA/ZnO) demonstrated a high adsorption capacity for Cd(II). mdpi.com This suggests the potential for using such materials in water treatment to enrich and analyze trace amounts of cadmium. mdpi.com

The dimethyl ester of meso-2,3-dimercaptosuccinic acid (meso-DiMeDMSA) has also been studied for its interaction with cadmium. It was found to form a tetrahedral complex with a mononuclear CdS4 core. nih.gov This derivative was capable of removing both zinc and cadmium from rabbit liver metallothionein (B12644479). nih.gov

Below is an interactive data table summarizing key findings from cadmium chelation research with DMSA.

Copper (Cu), Gold (Au), Antimony (Sb) Chelation Research

The chelating properties of this compound (DMSA) extend to other heavy metals, including copper (Cu), gold (Au), and antimony (Sb).

Copper (Cu): DMSA is known to be a potent chelator of copper. austinpublishinggroup.com While it is effective, its use can lead to an increased excretion of copper. itmedicalteam.plnih.gov In fact, studies have shown that DMSA chelation can dramatically increase urinary copper excretion. itmedicalteam.pl This is an important consideration as copper is an essential mineral. nih.gov Combination therapy, for instance using DMSA with tetrathiomolybdate (B108656) (TTM), has been proposed as a promising approach for certain conditions involving copper overload. nih.gov

Gold (Au): Research has demonstrated that DMSA can be effective in mitigating the renal damage induced by gold sodium thiomalate, a gold-based compound. nih.gov Studies in rats showed that treatment with DMSA significantly prevented the increases in urinary markers of kidney damage following the administration of the gold compound. nih.gov DMSA was found to enhance the urinary excretion of gold and decrease its concentration in the kidneys and liver. nih.gov

Antimony (Sb): DMSA also effectively binds to antimony. cabidigitallibrary.org This is relevant in cases of antimony poisoning.

The following interactive data table summarizes the research findings on the chelation of copper, gold, and antimony by DMSA.

Computational and Theoretical Approaches to this compound Chelation

Computational chemistry provides powerful tools to understand the intricacies of DMSA chelation at a molecular level. These methods complement experimental data by offering insights into the structure, stability, and bonding of metal-DMSA complexes.

Density Functional Theory (DFT) Calculations of Metal-2,3-Dimercaptosuccinic Acid Complexes

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. stanford.edu It has been applied to study the complexation of DMSA with various toxic metal ions, including cadmium (Cd²⁺), mercury (Hg²⁺), and lead (Pb²⁺). researchgate.net

DFT calculations can determine key properties of these complexes, such as binding energies, bond lengths, and thermodynamic parameters. researchgate.netmdpi.com For instance, one study performed DFT calculations to investigate the complex formation of meso-DMSA with Cd²⁺, Hg²⁺, and Pb²⁺ in an aqueous environment. researchgate.net The results indicated an effective charge transfer from the oxygen and sulfur atoms of DMSA to the metal ions. researchgate.net

Furthermore, DFT calculations have been used to compare the stability of different metal-DMSA complexes. Studies on DMSA functionalized polystyrene resin (PSDMSA) showed that the binding energy for the Pb(II) complex was higher than for Cd(II) and Hg(II), suggesting greater stability for the lead complex. mdpi.com Natural bond orbital (NBO) analysis, often performed alongside DFT, helps to understand the charge transfer phenomena between the DMSA ligand and the metal ion during complex formation. mdpi.com

DFT has also been instrumental in revealing that for some metals, like mercury, DMSA may not form a true chelate ring structure as traditionally believed. acs.orgresearchgate.net Instead, it may form more complex structures, such as Hg₂(DMSA)₂. stanford.edu

Below is a data table summarizing key insights from DFT studies on DMSA chelation.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. It provides a rigorous way to partition a molecule into atomic basins and analyze the properties at critical points in the electron density, such as bond critical points (BCPs).

QTAIM analysis has been applied to DMSA-metal complexes to elucidate the nature of the interactions. researchgate.net For example, in the study of DMSA with Cd²⁺, Hg²⁺, and Pb²⁺, QTAIM analysis revealed that covalent interactions are the driving force for the formation of the DMSA-Pb²⁺ complex. researchgate.net In contrast, for the DMSA complexes with Cd²⁺ and Hg²⁺, non-covalent, mainly electrostatic, interactions play a more significant role. researchgate.net This level of detail about the nature of the chemical bonds is crucial for understanding the selectivity and stability of DMSA for different metals.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.org This approach allows for the investigation of the dynamic behavior of DMSA and its complexes in a simulated biological environment, such as in water. arxiv.orgaps.org

MD simulations can provide insights into the conformational changes of DMSA upon binding to a metal ion and the stability of the resulting complex in a dynamic system. For instance, ab initio molecular dynamics simulations have been employed to investigate the interaction of DMSA with As(III), revealing the most likely coordination geometries under neutral conditions. acs.org These simulations can also be used to estimate physicochemical properties, such as distribution coefficients of DMSA-metal complexes, which are important for understanding their behavior in biological systems. iaea.org While specific MD simulation studies focusing solely on DMSA with Cd, Cu, Au, and Sb are not as prevalent in the provided search results, the methodology is a key tool for studying such interactions. arxiv.orgaps.org

Pharmacological Research and Disposition of 2,3 Dimercaptosuccinic Acid in Biological Systems

Absorption and Bioavailability Studies of 2,3-Dimercaptosuccinic Acid

This compound (DMSA), known as succimer (B1681168), is absorbed rapidly but incompletely following oral administration. nih.gov Evidence suggests that its absorption from the gastrointestinal (GI) tract is likely mediated by an active transporter. nih.gov Studies in rats have shown that oral administration of DMSA can significantly decrease the gastrointestinal absorption and whole-body retention of lead. nih.gov This suggests that DMSA may chelate lead within the gut, preventing its absorption, a significant finding for outpatient treatment of lead intoxication as it mitigates the risk of increased lead uptake. nih.gov While the absorption of DMSA itself is estimated to be around 60%, a considerable portion of an oral dose is not absorbed and may chelate metals within the gut. cellmolbiol.org

The oral bioavailability of DMSA is subject to various physiological factors, including the presence of food. uu.nlsci-hub.se In humans, the presence of food can alter oral bioavailability through several mechanisms, including delaying gastric emptying, stimulating bile flow, changing gastrointestinal pH, and increasing splanchnic blood flow. sci-hub.se For instance, the pH of the GI tract varies between the fasted and fed states. The stomach's pH is highly acidic (1-3) in a fasted state and becomes less so (4-5) in a fed state. nih.gov These pH changes can influence the dissolution and absorption of drugs. ijnrd.org

Food intake generally slows the rate of gastric emptying, which can prolong the retention of a drug in the stomach. ijnrd.org Furthermore, the presence of food can increase the concentration of bile salts, which may aid in the solubilization of some drugs. srce.hr While specific studies detailing the direct impact of fed versus fasted states on DMSA bioavailability are not extensively documented in the provided results, the general principles of how food affects drug absorption are well-established and relevant. sci-hub.senih.govijnrd.orgnih.gov For example, it has been noted that in humans, bile is released during and after a meal, which is a key difference from some animal models like rats and can influence enterohepatic recirculation of substances like DMSA. uu.nl The effective fraction of an oral DMSA dose absorbed has been estimated to be 0.25, partly due to enterohepatic circulation. tandfonline.com

Table 1: General Effects of Food on Gastrointestinal Physiology and Drug Absorption

| Parameter | Fasted State | Fed State | Potential Impact on Drug Absorption |

| Gastric pH | 1-3 nih.gov | 4-5 nih.gov | Can alter the dissolution of pH-sensitive drugs. ijnrd.org |

| Gastric Emptying | Faster | Slower ijnrd.org | May delay the onset of absorption. ijnrd.org |

| Bile Flow | Lower | Stimulated sci-hub.se | Can enhance the solubilization of poorly soluble drugs. srce.hr |

| Splanchnic Blood Flow | Lower | Increased sci-hub.se | May increase the rate of absorption. sci-hub.se |

Gastrointestinal Absorption Mechanisms

Distribution Profile of this compound in Tissues and Fluids

Following absorption, DMSA is primarily distributed within the body's extracellular fluid. tandfonline.comresearchgate.netmhmedical.com This is indicated by its relative volume of distribution, which ranges from 0.17 to 0.34 L/kg. uu.nltandfonline.com This characteristic distribution pattern is significant as it may contribute to the compound's relatively low toxicity compared to other dithiols. nih.gov The distribution being mainly restricted to the extracellular fluid means it does not readily enter intracellular compartments. researchgate.net

In the bloodstream, DMSA is extensively bound to plasma proteins, with over 90-95% of the compound being protein-bound. nih.govcellmolbiol.orgmhmedical.com The primary binding protein for DMSA is albumin. nih.govuu.nlresearchgate.net Acidic drugs like DMSA typically bind to albumin. wikipedia.org This binding is reversible, and the bound fraction of the drug acts as a reservoir, from which the drug is slowly released as the unbound, active form is metabolized or excreted. wikipedia.org

A significant aspect of DMSA's disposition in the body is its biotransformation into mixed disulfides with cysteine. nih.gov After oral administration, the majority of DMSA excreted in the urine (over 90%) is in the form of DMSA-cysteine disulfide conjugates. nih.govmedicinacomplementar.com.br These metabolites, rather than the parent DMSA, are thought to be the active chelating moieties in humans. nih.govmhmedical.com Specifically, studies have identified a major urinary metabolite as a DMSA-cysteine (1:2) mixed disulfide. researchgate.net It is hypothesized that the formation of these DMSA-cysteine mixed disulfides occurs in the kidney. uu.nl Interestingly, these mixed disulfides are not typically found in the blood. cellmolbiol.org

Table 2: Plasma Protein Binding of DMSA

| Parameter | Finding | Source(s) |

| Extent of Binding | >90% bound to plasma proteins | nih.govmhmedical.com |

| Primary Binding Protein | Albumin | nih.govuu.nlresearchgate.net |

| Major Metabolites in Plasma | Extensively metabolized to mixed disulfides of cysteine, but these are primarily found in urine, not blood. | nih.govcellmolbiol.org |

Tissue Accumulation and Redistribution Dynamics

The distribution of this compound (DMSA) within the body is a critical aspect of its pharmacological profile, influencing its efficacy and potential for metal redistribution. Following administration, DMSA's distribution is primarily extracellular. mhmedical.com In blood, it is extensively bound to plasma proteins, with binding reported to be over 90%. mhmedical.comradiopaedia.org This high protein binding limits its initial volume of distribution.

Studies using radiolabeled DMSA, specifically Technetium-99m DMSA (99mTc-DMSA), have provided significant insights into its tissue accumulation. The kidneys are the primary organs of accumulation for 99mTc-DMSA, where it binds to the sulfhydryl groups in the proximal tubules of the renal cortex. radiopaedia.org This property makes it an effective agent for renal cortical imaging. radiopaedia.org In children with normal renal function, the maximal kidney uptake of 99mTc-DMSA was found to be approximately 42.4% ± 5.4% of the injected dose. snmjournals.org In animal models, specifically mice, the highest kidney uptake of 99mTc(V)-DMSA was observed at 30 minutes post-injection. cellmolbiol.org

Besides the kidneys, other organs also show some degree of DMSA accumulation. Long-term in vivo studies in murine models using DMSA-coated magnetic nanoparticles have demonstrated accumulation in the spleen, liver, and lung tissues for extended periods. rsc.orgcsic.es In studies with 99mTc-DMSA in children, the mean uptake in the liver and spleen was approximately 5% and 2%, respectively. snmjournals.org In rats, DMSA treatment has been shown to reduce the lead content in the liver. annualreviews.orgnih.gov Furthermore, research on cadmium-pretreated rats indicated that DMSA administration led to a 25% reduction in total hepatic cadmium concentrations. nih.gov

DMSA also plays a role in the redistribution of metals between tissues. For instance, while DMSA is effective in mobilizing lead from soft tissues, it has been observed that the use of another chelating agent, EDTA, prior to DMSA could potentially increase the soft tissue burden of lead. nih.gov This highlights the complexity of chelation therapy and the importance of understanding the redistribution dynamics of the chelating agent.

Table 1: Tissue Distribution of 99mTc-DMSA in Children with Normal Renal Function

| Organ | Mean Uptake (% of Injected Dose) |

|---|---|

| Kidneys | 42.4 ± 5.4 |

| Liver | ~5 |

| Spleen | ~2 |

| Knees (Metaphyseal Growth Complexes) | 1.4 |

Data sourced from a study on 24 children aged 5 weeks to 14.8 years. snmjournals.org

Blood-Brain Barrier Permeability and Brain Metal Mobilization

The ability of a chelating agent to cross the blood-brain barrier (BBB) is crucial for the treatment of heavy metal neurotoxicity. This compound is a water-soluble compound, and as such, its capacity to penetrate the central nervous system (CNS) is limited. nih.govnih.gov This characteristic is a significant factor in its effectiveness for removing metals that have accumulated in the brain.

Despite its limited BBB permeability, some studies suggest that DMSA can be effective in reducing the brain's burden of certain heavy metals. It has been shown to be particularly effective at removing mercury that has been deposited in the brain. annualreviews.orgintegrative.ca In animal studies, DMSA was found to be more effective than other chelating agents like D-penicillamine in reducing the lead content in the brain of rats. annualreviews.org Similarly, in another study on rats, DMSA was noted to be superior in mobilizing lead from the brain compared to its metabolite, the DMSA-cysteine (1:2) mixed disulfide. nih.gov

To overcome the challenge of limited BBB penetration, strategies involving the combined use of DMSA with a "brain-to-blood shuttling agent" have been proposed. nih.govnih.gov This approach aims to facilitate the movement of metals from the brain into the bloodstream, where the water-soluble DMSA can then chelate them for urinary excretion. nih.gov For example, a combination of tetrathiomolybdate (B108656) and DMSA has been suggested as a promising alternative for mobilizing copper from the CNS in conditions like neurological Wilson's disease. nih.gov

It is important to note that while DMSA can facilitate the urinary excretion of lead, there is also research suggesting that under certain circumstances, chelation therapy could lead to a redistribution of metals. mdpi.com However, studies have also indicated that aggressive DMSA treatment can reduce the lead content in the brain and may prevent further cognitive deterioration. wikipedia.org

Metabolic Pathways and Biotransformation of this compound

The biotransformation of this compound is a key determinant of its activity and elimination from the body. After administration, DMSA undergoes extensive metabolism. drugbank.com The primary site of this biotransformation is not definitively known, but it is believed that the kidneys play a significant role. grantome.comtandfonline.com

A major metabolic pathway for DMSA involves the formation of mixed disulfides with cysteine. mhmedical.com In humans, after oral administration, DMSA is biotransformed into DMSA-cysteine mixed disulfides. grantome.com The majority of the drug excreted in the urine, approximately 80-90%, appears in this conjugated form, mainly as 2:1 or 1:1 cysteine-succimer adducts. mhmedical.com

These DMSA-cysteine disulfide conjugates are not merely inactive metabolites; there is evidence to suggest that they are the active chelating species. mhmedical.comnih.gov Studies in children with lead poisoning have shown that the time course of urinary lead elimination more closely follows the excretion of these mixed disulfides rather than the parent DMSA molecule. nih.gov The major urinary metabolite in humans is the DMSA-cysteine (1:2) mixed disulfide. nih.govresearchgate.net This metabolite has been shown to be as effective as DMSA in increasing the urinary excretion of lead and mobilizing lead from the kidneys in rats. nih.gov Interestingly, the mixed disulfide can be reduced back to DMSA, as demonstrated by its conversion to DMSA after administration to rats and during in vitro incubation with rat blood. nih.gov

The liver also appears to be involved in the metabolism of DMSA. Research has pointed towards the possibility of enterohepatic circulation of a DMSA metabolite. nih.gov Studies in normal adults have shown that increases in plasma concentrations of total DMSA after meals were prevented by the administration of cholestyramine or neomycin, suggesting that a metabolite of DMSA undergoes enterohepatic circulation and that gut microflora are necessary for its re-entry into circulation. nih.gov

In animal models, DMSA has been shown to reduce the hepatic concentrations of certain metals. For example, in cadmium-pretreated rats, DMSA treatment lowered total hepatic cadmium concentrations. nih.gov However, DMSA did not appear to mobilize cadmium that was bound to metallothionein (B12644479) in the liver cytosol, suggesting that its action may be more focused on other cellular compartments. nih.gov There appears to be a species difference in the biotransformation of DMSA, with mice, rats, and rabbits not metabolizing DMSA to the DMSA-cysteine mixed disulfide to the same extent as humans. grantome.com

Formation of this compound-Cysteine Disulfide Conjugates

Elimination and Excretion Routes of this compound

The primary route of elimination for this compound and its metabolites is through the kidneys into the urine. mhmedical.compatsnap.com Following oral administration, the absorbed portion of the drug is primarily excreted via the kidneys. drugbank.com The elimination half-life of transformed succimer is approximately 2 to 4 hours. mhmedical.com

The renal handling of DMSA is a complex process involving both glomerular filtration and tubular secretion. nih.govresearchgate.net Studies utilizing 99mTc-DMSA have been instrumental in elucidating these mechanisms.

A significant portion of DMSA in the circulation is bound to plasma proteins, which would theoretically limit its filtration through the glomerulus. radiopaedia.orgnih.govresearchgate.net Despite this, glomerular filtration does contribute to its renal clearance. The remainder of the DMSA that is cleared by the kidneys is taken up by the tubular cells directly from the peritubular capillaries. nih.govresearchgate.netnih.gov

Research involving continuous infusion of 99mTc-DMSA in individuals with normal renal function has provided quantitative estimates of the contribution of each pathway. These studies indicate that peritubular uptake accounts for approximately 65% of the renal handling of 99mTc-DMSA, while glomerular filtration accounts for the remaining 35%. nih.govresearchgate.net The plasma clearance of 99mTc-DMSA was found to be about three times faster than its urinary clearance, further supporting the significant role of peritubular uptake. nih.govresearchgate.net

Table 2: Renal Clearance Parameters of 99mTc-DMSA in Individuals with Normal Renal Function

| Parameter | Mean Value (± s.d.) |

|---|---|

| Plasma Clearance | 34 ± 4 ml/min |

| Urinary Clearance | 12 ± 3 ml/min |

| Contribution of Peritubular Uptake | ~65% |

| Contribution of Glomerular Filtration | ~35% |

Data from a study involving continuous infusion of 99mTc-DMSA in 13 individuals. nih.govresearchgate.net

Biliary Excretion Pathways

The excretion of this compound (DMSA) via the biliary system has been a subject of specific investigation, with studies in animal models providing key insights. In research conducted on male Sprague-Dawley rats, following intravenous administration, neither the unaltered parent compound nor its altered (presumably disulfide) forms were detected in the bile. psu.edu This finding suggests that DMSA itself does not significantly enter the biliary excretion route in rats. psu.edu This is in contrast to other dithiol chelating agents like N-(2,3-Dimercaptopropyl) phthalamidic acid (DMPA), which is found in substantial amounts in the bile after injection. psu.edu

However, pharmacokinetic modeling in humans suggests a role for biliary excretion. tandfonline.comuu.nl A two-compartment model of DMSA kinetics incorporated a parameter for biliary excretion, estimating an exponential rate of 0.13 h⁻¹. tandfonline.comuu.nl This model also noted the occurrence of an enterohepatic cycle, which is the circulation of substances from the liver to the bile, followed by entry into the small intestine, absorption by the enterocyte, and transport back to the liver. tandfonline.comuu.nlresearchgate.net This cycle was activated by a fat-rich meal, causing a postprandial peak in plasma DMSA concentrations approximately 11 hours after administration. tandfonline.comuu.nl

Further studies have shown that chemical modification of DMSA can alter its excretion pathway. Esterified derivatives of meso-DMSA, for instance, were found to increase the biliary excretion of cadmium, indicating that changes to the DMSA molecule can influence its disposition. arizona.edu

Excretion in Feces

Fecal excretion is a notable route for the elimination of DMSA, primarily accounting for the portion of the drug that is not absorbed after oral administration. pharmacompass.com In a study involving healthy adult volunteers who received a single oral dose of radiolabeled DMSA, an average of 39% of the dose was recovered in the feces. pharmacompass.com This fecal component is largely considered to be unabsorbed drug. pharmacompass.com

In animal studies, DMSA administration has been shown to have a marginal effect on increasing the fecal excretion of certain metals. For example, in rats exposed to beryllium nitrate, treatment with DMSA at a dose of 50 mg/kg slightly elevated the fecal excretion of beryllium. nih.gov In studies on mice with arsenic poisoning, DMSA treatment led to a significant increase in arsenic excretion through the urine, whereas another chelator, 2,3-dimercaptopropane-1-sulfonic acid (DMPS), resulted in more pronounced arsenic excretion in the feces, suggesting the latter is more associated with biliary excretion of the metal. researchgate.netresearchgate.net

Elimination Half-Life Studies

The elimination half-life of this compound, which measures how long it takes for the concentration of the drug in the body to be reduced by half, has been determined in various human populations. These studies show differences based on age and health status. The half-life of transformed DMSA is generally reported to be between 2 and 4 hours. taylorandfrancis.commhmedical.com

One comparative pharmacokinetic study found that the elimination half-life of total DMSA (including the parent drug and its oxidized metabolites) was longer in children with lead poisoning (3.0 ± 0.2 hours) compared to both adults with lead poisoning (1.9 ± 0.4 hours) and healthy adults (2.0 ± 0.2 hours). nih.gov A kinetic model developed using data from healthy volunteers calculated a slightly longer elimination phase half-life of approximately 4.3 hours. tandfonline.com

The following table summarizes the findings from various elimination half-life studies.

| Population Studied | Elimination Half-Life (Hours) | Source |

| Children with Lead Poisoning | 3.0 ± 0.2 | nih.gov |

| Adults with Lead Poisoning | 1.9 ± 0.4 | nih.gov |

| Healthy Adults | 2.0 ± 0.2 | nih.gov |

| General (Blood) | 2 - 3 | taylorandfrancis.com |

| Transformed Succimer | ~ 2 - 4 | mhmedical.com |

| Kinetic Model (Elimination Phase) | ~ 4.3 | tandfonline.com |

Pharmacokinetic Modeling of this compound

Pharmacokinetic modeling is a crucial tool for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs like this compound. For DMSA, both compartmental models and more complex physiologically based pharmacokinetic (PBPK) models have been developed to simulate its behavior in the human body. tandfonline.comtandfonline.com These models are instrumental in describing the kinetics of DMSA and can be used to predict its therapeutic effects, such as in chelation therapy for lead poisoning. tandfonline.comnih.gov

Compartmental Modeling Approaches

Compartmental models simplify the body into a series of interconnected compartments, providing a mathematical framework to describe the movement of a drug through the system. wikibooks.org For this compound, a two-compartment model has been successfully developed and validated using data from human experimental studies. tandfonline.comuu.nlnih.gov

This model consists of:

A non-systemic gastrointestinal compartment: This represents the gut lumen, where the oral dose is initially introduced. tandfonline.comuu.nl

A systemic whole-body compartment: This compartment represents the rest of the body, including plasma, liver, and bile flow. tandfonline.comuu.nl

In this model, an oral dose enters the gut. From there, a portion is absorbed into the systemic compartment (rate kₐ), while another portion is excreted directly in the feces (rate k). tandfonline.comuu.nl Once in the systemic compartment, DMSA is eliminated through two primary pathways: renal excretion into the urine (rate kᵤ) and biliary excretion back into the gut (rate kᵦ). tandfonline.comuu.nl The model was able to accurately predict total DMSA concentrations in plasma and urine, with predictions falling within a factor of two of measured experimental data, which accounts for inter-human variability. tandfonline.comuu.nl

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically Based Pharmacokinetic (PBPK) modeling represents a more sophisticated approach, integrating drug-specific properties with detailed physiological and anatomical data of the species. pharmaron.com This creates a dynamic model that describes the body as a series of interconnected compartments representing actual organs and tissues. pharmaron.com

For this compound, a key development has been the integration of the two-compartment kinetic DMSA model into a pre-existing PBPK model for lead. tandfonline.com This fusion created a comprehensive "Chelation Lead Therapy (CLT) model." tandfonline.com The purpose of the CLT model is to predict the effect of DMSA chelation therapy on lead concentrations in the blood and tissues of poisoned patients. tandfonline.com This integrated model provides a powerful tool for simulating clinical outcomes and potentially optimizing treatment strategies for lead intoxication. tandfonline.com

Toxicological Investigations and Biocompatibility of 2,3 Dimercaptosuccinic Acid and Its Formulations

In Vitro Cytotoxicity Assessments

The in vitro cytotoxicity of 2,3-Dimercaptosuccinic acid (DMSA) and its various formulations has been evaluated across several cell lines, including HeLa, V79, and U-251 cells, to determine its effects on cell viability and proliferation.

Studies on human glioblastoma U-251 cells have shown that DMSA-coated iron core iron oxide shell nanocubes (DMSA-NC) did not induce cytotoxicity. nih.govassaygenie.comprotocols.io Even at concentrations reaching 500 μM, these DMSA-coated nanocubes did not cause oxidative stress or a reduction in cell viability. nih.govprotocols.io However, when DMSA is combined with copper (Cu), it exhibits cytotoxic activity in glioblastoma cell lines. researchgate.net

In studies involving Chinese hamster lung fibroblast V79 cells , free DMSA did not demonstrate any significant cytotoxicity across a wide range of concentrations. jst.go.jp Conversely, when DMSA was used as a coating for silver sulfide (B99878) quantum dots (DMSA/Ag2S QDs), a dose-dependent decrease in cell viability was observed at concentrations above 400 μg/mL. jst.go.jpnih.govresearchgate.net At the highest tested dose of 2000 μg/mL, cell viability was reduced to 54.0%. jst.go.jpnih.govdojindo.com

Research on HeLa cells has yielded varied results depending on the specific formulation. One study found that DMSA-coated cubic iron oxide nanoparticles (IONPs) caused only a slight impact on HeLa cell viability, which remained above 78% after 72 hours of incubation. researchgate.net In contrast, another study reported that DMSA-coated iron oxide nanocubes led to a significant decrease in cellular viability, with a 78% reduction observed after 48 hours at the lowest tested concentration. nih.gov Yet another study involving DMSA-coated silver sulfide quantum dots (DMSA/Ag2S QDs) reported no reduction in the viability of HeLa cells at concentrations up to 840 µg/mL. nih.gov

Summary of In Vitro Cytotoxicity Findings for DMSA and its Formulations

| Cell Line | DMSA Formulation | Concentration | Observed Effect on Cell Viability | Source |

|---|---|---|---|---|

| U-251 (Human Glioblastoma) | DMSA-coated iron oxide nanocubes (DMSA-NC) | Up to 500 μM | No cytotoxicity observed. | nih.govassaygenie.comprotocols.io |

| U-251 (Human Glioblastoma) | DMSA in combination with Copper (DMSA+Cu) | Not specified | Exhibits cytotoxic activity. | researchgate.net |

| V79 (Chinese Hamster Lung Fibroblast) | Free DMSA | Up to 2000 µg/mL | No significant cytotoxicity. | jst.go.jpnih.gov |

| V79 (Chinese Hamster Lung Fibroblast) | DMSA-coated silver sulfide quantum dots (DMSA/Ag2S QDs) | > 400 µg/mL | Dose-dependent decrease; 54% viability at 2000 µg/mL. | jst.go.jpnih.govresearchgate.net |

| HeLa (Human Cervical Cancer) | DMSA-coated cubic iron oxide nanoparticles | Up to 9.9 x 10¹⁰ NP/mL | Slight cytotoxicity; viability remained >78%. | researchgate.net |

| HeLa (Human Cervical Cancer) | DMSA-coated iron oxide nanocubes | Not specified | Decreased viability; 78% reduction after 48h. | nih.gov |

| HeLa (Human Cervical Cancer) | DMSA-coated silver sulfide quantum dots (DMSA/Ag2S QDs) | Up to 840 µg/mL | No reduction in viability. | nih.gov |

The lactate (B86563) dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the activity of LDH, a stable cytoplasmic enzyme released from cells with damaged plasma membranes. nih.gov The amount of LDH released into the cell culture supernatant is directly proportional to the number of lysed or damaged cells. nih.gov The assay works by quantifying the reduction of a tetrazolium salt by NADH, a process driven by the enzymatic activity of the released LDH. nih.gov

Despite the prevalence of this assay in toxicological studies, a review of the available scientific literature did not yield specific studies that have utilized the LDH release assay to assess the cytotoxicity of this compound or its various formulations.

Investigations into the mechanisms of DMSA-induced cytotoxicity, particularly for its nanoparticle formulations, suggest an involvement of apoptotic pathways, especially at higher concentrations.

In V79 cells, the cytotoxic effects of DMSA-coated silver sulfide quantum dots (DMSA/Ag2S QDs) at high doses appear to be mediated through apoptosis. jst.go.jpnih.gov This is supported by findings of altered mRNA expression levels of several genes critical to apoptosis. nih.govresearchgate.net Specifically, the expression of pro-apoptotic genes such as p53, caspase-3, caspase-9, and Bax was up-regulated, while the expression of anti-apoptotic genes Bcl-2 and survivin was down-regulated. nih.gov The increased ratio of Bax/Bcl-2 expression further indicates a shift towards apoptosis.

Similarly, a study on DMSA-coated Fe3O4 magnetic nanoparticles in human THP-1 monocytes found that the nanoparticles induced apoptosis in a dose-dependent manner. nih.gov The mechanism involved significant alterations in the Toll-like receptor signaling pathway, the NOD-like receptor signaling pathway, and the cell apoptosis signaling pathway. nih.gov In contrast, a different study using DMSA-coated magnetic nanoparticles on NCTC 1469 murine hepatocytes found no significant effect on apoptosis or increased activity of caspase-3.

When combined with copper, DMSA induces DNA damage and cytotoxicity in glioblastoma cell lines. researchgate.net However, the study noted that this specific combination does not appear to generate reactive oxygen species (ROS) to induce cell death. researchgate.net Other research has indicated that DMSA can reduce oxidative stress and apoptosis in vivo.

Release of Lactate Dehydrogenase (LDH) as a Marker of Toxicity

In Vivo Toxicity Studies

The interaction of DMSA with the renal system has been a key area of toxicological investigation, revealing both protective effects and potential for adverse impacts under certain conditions.

In long-term in vivo studies in rats, the administration of DMSA-coated magnetic nanoparticles did not result in significant long-term damage to the kidneys. While treated animals sometimes showed intermittent dilation of the renal pelvis, there was no damage to the organ parenchyma, and serum creatinine (B1669602) and urea (B33335) levels remained normal 300 days after administration.

DMSA has demonstrated a protective capacity against nephrotoxicity induced by other substances. It has been shown to reduce the kidney damage caused by the chemotherapy agent cisplatin (B142131) by decreasing the renal concentration of platinum and mitigating enzymatic damage. However, some findings have been controversial, with one study reporting that while DMSA reduced platinum levels in the kidney, it did not prevent renal toxicity. In cases of heavy metal poisoning, DMSA has been shown to be effective in reducing the toxic effect of lead on kidney function by decreasing lead accumulation in the kidneys and lowering plasma urea levels.

Conversely, some sources suggest that long-term use or high doses of DMSA could potentially lead to kidney and liver function damage. The use of technetium-99m-labeled DMSA ([99mTc]DMSA) as a renal imaging agent shows that its accumulation in the kidneys is dependent on the function of the proximal tubules. In patients with chronic kidney disease or other tubular disorders, the uptake of [99mTc]DMSA by the kidneys is markedly reduced, which is a reflection of impaired tubular function rather than a direct toxic effect of the compound itself.

Organ Systemic Toxicological Profiles

Hepatic Enzyme Activity and Liver Function

Investigations into the effects of this compound (DMSA) on hepatic function have yielded varied results, often dependent on the specific context of its use, such as in chelation therapy for heavy metal poisoning.

In the context of lead poisoning, a transient and modest increase in liver transaminase activity has been observed in a significant percentage of patients undergoing DMSA chelation therapy. nih.gov One report noted this rise in up to 60% of patients, although it did not lead to clinically significant consequences. nih.gov Conversely, other studies have reported that liver function normalized or even improved during DMSA therapy. nih.gov For instance, in patients with Wilson's disease, a condition characterized by copper accumulation, treatment with DMSA and zinc resulted in stable liver function for the majority of patients (90%), with only a small percentage (10%) showing mild deterioration in the form of slightly increased Alanine Transaminase (ALT) and Aspartate Aminotransferase (AST) levels. nih.gov No severe decompensation of cirrhosis was observed in this group. nih.gov

Animal studies provide further insights. In rats exposed to lead acetate (B1210297), the administration of DMSA was found to restore the activities of alkaline phosphatase (ALP) and acid phosphatase (ACP). ekb.eg Similarly, in rats with arsenic-induced liver damage, DMSA treatment, particularly in combination with its analogue monoisoamyl DMSA (MiADMSA), helped in the recovery of AST and ALT levels. acs.orgnih.gov Another study on male rats with arsenic-induced toxicity showed that DMSA monotherapy was effective in lowering ALT levels. dovepress.comnih.gov However, some research also indicates that long-term or high-dose use of DMSA could potentially cause damage to liver and kidney function, which might be irreversible. taylorandfrancis.com

Table 1: Summary of DMSA's Effects on Hepatic Enzymes and Liver Function

| Context of DMSA Use | Observed Effects on Liver Function | Key Findings | References |

|---|---|---|---|

| Lead Poisoning (Human) | Transient, modest rise in transaminase activity | Occurred in up to 60% of patients without significant clinical sequelae. | nih.gov |

| Wilson's Disease (Human) | Generally stable liver function | 90% of patients remained stable; 10% showed mild, transient increases in ALT and AST. | nih.gov |

| Lead Poisoning (Rats) | Restoration of enzyme activities | DMSA restored the activities of ALP and ACP. | ekb.eg |

| Arsenic Poisoning (Rats) | Recovery of enzyme levels | DMSA, especially with MiADMSA, aided in the recovery of AST and ALT levels. | acs.orgnih.gov |

| Arsenic Toxicity (Rats) | Reduction in ALT | DMSA monotherapy effectively lowered Alanine Transaminase levels. | dovepress.comnih.gov |

| General (High-Dose/Long-Term) | Potential for organ damage | May cause irreversible damage to liver and kidney function. | taylorandfrancis.com |

Pulmonary Responses to DMSA Formulations

The pulmonary response to DMSA is primarily studied in the context of its use as a coating for magnetic nanoparticles (MNPs) for biomedical applications. These DMSA-coated MNPs (DMSA-MNPs) have shown a tendency to accumulate in the lungs following intravenous administration. nih.govnih.govresearchgate.net

This accumulation can trigger a transient inflammatory response in the lungs. nih.govresearchgate.net Studies in mice have shown that the presence of DMSA-MNPs in the lungs leads to the migration of leukocytes, particularly monocytes and macrophages, from the blood vessels into the lung tissue and airspaces. nih.govresearchgate.net This process is associated with an upregulation of adhesion molecules like E-, L-, and P-selectin and an increased concentration of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net

The inflammatory process appears to be time-dependent, with mild inflammation of the lung parenchyma observed for up to 15 days, which then tends to reduce over time. nih.govresearchgate.net The clearance of these nanoparticles from the lungs seems to involve uptake by macrophage cells. nih.gov Despite the induced inflammation, DMSA-MNPs at certain concentrations have been found to have no toxic effects on macrophages. researchgate.net The preferential accumulation and subsequent biological response in the lungs suggest that DMSA-MNPs could potentially be used as modulators of the lung's immune response or for targeted drug delivery to the lungs. nih.govnih.gov

Long-Term Biocompatibility Assessments

Long-term biocompatibility studies of DMSA and its formulations, particularly DMSA-coated magnetic nanoparticles (DMSA-MNPs), have been conducted in various animal models. These assessments are crucial for determining the safety of these materials for potential clinical applications.

In non-human primates (capuchin monkeys), DMSA-MNPs were found to be preferentially distributed to the lungs, liver, and kidneys at 12 hours, 30 days, and 90 days post-injection, with quantities reducing over time. nih.gov Histological analysis of these organs generally showed a normal appearance, with the exception of the liver, which exhibited a slight expansion of the space of Disse 90 days after injection. nih.govplos.org DMSA-MNPs were detected within hepatocytes, and some mitochondria appeared swollen at the 90-day mark, but researchers concluded that the nanoparticles were well-tolerated. nih.gov Spleen and lymph nodes showed no morphological changes. plos.org

In rats, long-term exposure to respiratory irritants like DMSA in particulate form may lead to airway diseases. scbt.com However, specific long-term studies on DMSA alone are less common than those on its nanoparticle formulations. The primary concern with long-term exposure appears to be related to cumulative effects on organs or biochemical systems. scbt.com

Immunological Responses to this compound Formulations

The immunological effects of DMSA have been investigated, particularly in the context of its use as a chelating agent and as a coating for nanoparticles.

A study in pregnant rats suggested that DMSA chelation therapy might alter the developing immune system of the offspring. cornell.edu While DMSA was effective in reducing lead levels, the offspring of mothers treated with DMSA showed some persistent impairments in their immune systems, such as suppressed delayed-type hypersensitivity. cornell.edu One hypothesis for this is that DMSA may affect the availability of essential minerals like zinc, which is vital for immune system development and function. cornell.edu

When used as a coating for iron oxide nanoparticles (IONPs), the surface charge imparted by DMSA can influence immunological interactions. Anionic DMSA-coated IONPs were internalized by murine macrophages to a greater extent than neutrally charged particles. nih.gov This increased uptake was also observed in vivo by resident macrophages. nih.gov

As mentioned in the pulmonary responses section, DMSA-coated nanoparticles can induce a localized inflammatory response in the lungs, characterized by leukocyte migration and the release of pro-inflammatory cytokines. nih.gov This indicates that DMSA formulations can actively modulate immune responses in specific tissues. Some sources suggest that by reducing the body's toxic load of heavy metals, DMSA may indirectly support immune function. functionalmedicineclinic.inrockridgepharmacy.com However, direct, systemic immunological studies on DMSA alone are limited. The interaction with the immune system appears to be highly dependent on the formulation and context of use. nih.gov

Genotoxicity and Apoptosis Research

DNA Damage Assessment (e.g., Comet Assay)

The genotoxicity of DMSA and its formulations has been evaluated in several studies, often using the comet assay to assess DNA damage.

In one in vitro study, DMSA-coated silver sulfide quantum dots (DMSA/Ag2S QDs) were tested on Chinese hamster lung fibroblast (V79) cells. turkjps.orgresearcher.liferesearchgate.net The results of the comet assay showed that even at high concentrations, the DMSA/Ag2S QDs did not induce significant DNA damage. turkjps.orgresearcher.life

However, when DMSA is used in combination with other agents, the results can differ. For example, a study investigating the effects of Technetium-99m DMSA (Tc-99m DMSA) scintigraphy in children found that this radiopharmaceutical could cause a temporary increase in DNA damage in mononuclear leukocytes, which was repaired within a short period. nih.gov This damage was attributed to the direct impact of ionizing radiation rather than oxidative stress. nih.gov

Furthermore, research on the combination of DMSA with copper (DMSA+Cu) has shown that this mixture can induce DNA damage in glioblastoma cell lines. openrepository.com This suggests that the genotoxic potential of DMSA can be influenced by the other substances it is combined with. Research has also looked into the response of arsenic-induced DNA damage to the combined administration of DMSA and its analogue, monoisoamyl-DMSA. eui.eu